molecular formula C12H13ClN2S B383314 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 610274-01-6

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B383314
CAS No.: 610274-01-6
M. Wt: 252.76g/mol
InChI Key: DNHPYCAMLHXYLU-UHFFFAOYSA-N
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Description

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that contains a fused benzothiophene and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its fused ring system, which imparts specific electronic and steric properties. These properties make it particularly useful in applications where precise molecular interactions are required .

Biological Activity

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound notable for its fused benzothiophene and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C12H13ClN2S
  • Molecular Weight : 252.76 g/mol
  • CAS Number : 610274-01-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of these targets effectively:

  • Microtubule Depolymerization : The compound exhibits significant potency in disrupting microtubule dynamics, which is crucial for cancer cell proliferation. It has been found to inhibit binding to tubulin effectively, thus preventing mitotic spindle formation and leading to cell cycle arrest.

Anticancer Properties

Recent studies have demonstrated that this compound possesses strong antiproliferative effects against various cancer cell lines. Notably:

  • IC50 Values : In a study involving the NCI-60 cancer cell line panel, it exhibited an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across 40 sensitive cell lines. This performance indicates a significantly higher potency compared to lead compounds in various cancer types including leukemia and solid tumors like non-small cell lung cancer (NSCLC) and melanoma .
Cancer Type Relative Potency (compared to lead compound)
Leukemia5 to 6-fold more potent
NSCLC2 to 17-fold more potent
MelanomaUp to 25-fold more potent

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity:

  • COX Enzyme Inhibition : It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicated that derivatives of this compound suppressed COX-2 activity effectively with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Microtubule Depolymerization Assays :
    • A study found that at a concentration of 10 µM, the compound caused significant microtubule depolymerization in cancer cells. The EC50 value for this effect was reported as 19 nM .
  • Comparative Analysis with Other Compounds :
    • Compounds derived from the same scaffold demonstrated varying degrees of potency. For instance, modifications in substituents led to a range of IC50 values from <40 nM to >125 nM across different analogs .
  • In Vivo Assessments :
    • In animal models for inflammatory conditions (carrageenan-induced paw edema), derivatives exhibited effective anti-inflammatory responses comparable to standard treatments like indomethacin with ED50 values indicating significant therapeutic potential .

Properties

IUPAC Name

4-chloro-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-6-3-4-8-9(5-6)16-12-10(8)11(13)14-7(2)15-12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHPYCAMLHXYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610274-01-6
Record name 3-chloro-5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
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